N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline

Lipophilicity Physicochemical profiling Membrane permeability

N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline (CAS 1040691-45-9; molecular formula C₂₇H₃₃NO₃; MW 419.56 g·mol⁻¹) is a substituted N-benzyl aniline derivative featuring a linear six-carbon hexyloxy chain on the benzyl moiety and a phenoxyethoxy substituent at the para position of the terminal aniline ring. The compound is catalogued by Santa Cruz Biotechnology as a ChemCruz® specialty biochemical (sc-330953; 500 mg; $284.00) intended exclusively for proteomics and life-science research applications.

Molecular Formula C27H33NO3
Molecular Weight 419.6 g/mol
CAS No. 1040691-45-9
Cat. No. B1385472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline
CAS1040691-45-9
Molecular FormulaC27H33NO3
Molecular Weight419.6 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCCOC3=CC=CC=C3
InChIInChI=1S/C27H33NO3/c1-2-3-4-8-19-29-26-15-11-23(12-16-26)22-28-24-13-17-27(18-14-24)31-21-20-30-25-9-6-5-7-10-25/h5-7,9-18,28H,2-4,8,19-22H2,1H3
InChIKeySLWUOIVBIXTFHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline (CAS 1040691-45-9): Structural Identity, Physicochemical Baseline, and Research-Grade Sourcing


N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline (CAS 1040691-45-9; molecular formula C₂₇H₃₃NO₃; MW 419.56 g·mol⁻¹) is a substituted N-benzyl aniline derivative featuring a linear six-carbon hexyloxy chain on the benzyl moiety and a phenoxyethoxy substituent at the para position of the terminal aniline ring . The compound is catalogued by Santa Cruz Biotechnology as a ChemCruz® specialty biochemical (sc-330953; 500 mg; $284.00) intended exclusively for proteomics and life-science research applications . Predicted physicochemical properties—including ACD/LogP of 7.19, one Rule-of-Five violation, a polar surface area of 40 Ų, and a boiling point of 578.4 ± 45.0 °C—have been computed via the ACD/Labs Percepta Platform and are hosted on ChemSpider . No peer-reviewed primary research articles or granted patents directly characterizing the biological activity of this specific compound were identified in the public domain at the time of this analysis.

Why N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline Cannot Be Interchanged with Close Structural Analogs: Evidence from Regioisomeric and Physicochemical Comparisons


Within the ChemCruz® catalog, N-[4-(hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline (sc-330953) coexists with its 2-phenoxyethoxy regioisomer (sc-330951; CAS 1040687-42-0) and the connectivity-swapped analog 4-(hexyloxy)-N-[4-(2-phenoxyethoxy)benzyl]aniline (sc-314944; CAS 1040687-31-7) . These three compounds share an identical molecular formula (C₂₇H₃₃NO₃) and molecular weight (419.56 g·mol⁻¹) yet differ in the positional attachment of the phenoxyethoxy group or the hexyloxy group, which alters hydrogen-bonding geometry, molecular shape, and potentially the interaction fingerprint with protein targets [1]. The para-phenoxyethoxy substitution in sc-330953 places the ether-oxygen chain linearly opposite to the secondary amine, whereas the ortho-substituted regioisomer introduces steric congestion around the amine and a markedly different dipole vector. Such positional isomerism has been shown in the diarylaniline NNRTI class to critically influence bioactivity: the presence of a free NH₂ group ortho to the aniline moiety is essential for hydrogen bonding with K101 in the HIV-1 reverse transcriptase allosteric pocket, and N-alkylation or repositioning of this group abrogates antiviral potency [1]. Consequently, even structurally conserved analogs cannot be assumed functionally interchangeable, and procurement decisions must be anchored to the exact CAS registry number rather than the core scaffold alone.

Quantitative Differentiation Evidence for N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline (CAS 1040691-45-9) Versus Closest Analogs


Lipophilicity Differentiation: ACD/LogP and LogD Comparison Between n-Hexyloxy Derivative and Shorter-Chain Ethoxy Analog

The target compound incorporating a six-carbon linear hexyloxy chain exhibits substantially higher predicted lipophilicity than its two-carbon ethoxy analog. The ACD/LogP for N-[4-(hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline is computed as 7.19 (ACD/Labs Percepta v14.00) . For N-(2-ethoxybenzyl)-4-(2-phenoxyethoxy)aniline (CAS 1040691-37-9; C₂₃H₂₅NO₃; MW 363.45), applying the same ACD fragment-based algorithm yields an estimated LogP of approximately 5.0–5.5 (difference of ~1.7–2.2 log units), consistent with the well-established Hansch-Leo π contribution of ~0.5 log unit per additional methylene (–CH₂–) in alkyl ether chains. The ACD/LogD at pH 7.4 for the target is 6.71 , indicating that the compound remains highly lipophilic under physiological conditions and is predicted to exhibit a bioconcentration factor (BCF) of approximately 74,000 . This level of lipophilicity far exceeds that of the shorter-chain analog and places the compound in a property space distinct from most drug-like molecules, which is relevant for applications requiring strong membrane partitioning or hydrophobic surface adsorption.

Lipophilicity Physicochemical profiling Membrane permeability

Regioisomeric Differentiation: 4-Phenoxyethoxy (sc-330953) versus 2-Phenoxyethoxy (sc-330951) Substitution Pattern

The target compound (CAS 1040691-45-9; sc-330953) carries the phenoxyethoxy substituent at the para (4-) position of the aniline ring, whereas its regioisomer N-[4-(hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline (CAS 1040687-42-0; sc-330951) places this group at the ortho (2-) position . Both share identical molecular formula (C₂₇H₃₃NO₃) and molecular weight (419.56 g·mol⁻¹), and both are priced identically at $284.00 per 500 mg . The para substitution in the target yields a linear, extended molecular geometry with the diphenyl-ether chain projecting away from the secondary amine, preserving an unobstructed N–H group. In the ortho regioisomer, the phenoxyethoxy chain is positioned adjacent to the secondary amine, introducing intramolecular steric hindrance and the potential for an intramolecular N–H···O hydrogen bond that alters the conformational ensemble and the solvent-accessible presentation of the amine hydrogen. In the context of the diarylaniline NNRTI pharmacophore, the published SAR explicitly demonstrates that a free NH₂ group ortho to the aniline ring is mandatory for high-affinity H-bonding with K101 in HIV-1 reverse transcriptase, whereas N-alkylation or steric shielding of this region abolishes antiviral activity [1]. The target compound possesses a secondary amine (N–H) rather than a primary NH₂ and features a para-phenoxyethoxy chain that does not block the N–H, whereas the ortho regioisomer sterically occludes it. Neither compound is expected to function as a classical DAAN NNRTI, but the differential steric and hydrogen-bonding presentation means that the two regioisomers are not interchangeable in any assay where the N–H moiety participates in target recognition.

Regioisomerism Molecular recognition Proteomics tool selection

Hydrogen-Bond Donor/Acceptor Profile and Rule-of-Five Compliance Relative to Drug-Like DAAN Leads

The target compound possesses 1 hydrogen-bond donor (the secondary amine N–H), 4 hydrogen-bond acceptors (three ether oxygens and the aniline nitrogen), a polar surface area of 40 Ų, and a predicted ACD/LogP of 7.19, resulting in 1 Rule-of-Five violation (LogP > 5) . This profile contrasts sharply with optimized diarylaniline (DAAN) NNRTI leads, for which the most potent compounds (EC₅₀ < 10 nM against wild-type HIV-1) were shown to exhibit LogP values below 5, aqueous solubility > 1–90 µg·mL⁻¹ at pH 7.4 and pH 2, and PSA < 140 Ų [1]. The target compound's LogP of 7.19 exceeds the DAAN-optimal ceiling by more than 2 log units, predicting poor aqueous solubility (estimated < 0.1 µg·mL⁻¹ based on the General Solubility Equation) and a high propensity for non-specific protein binding. Furthermore, the secondary amine character of the target (N-benzyl-N-aryl) precludes formation of the critical two-point hydrogen-bond interaction with K101 that is the hallmark of the most potent DAAN NNRTIs, which rely on a primary aromatic NH₂ group ortho to the aniline moiety [2]. This positions the target compound outside the property window required for antiviral drug development but potentially within an acceptable range for use as a hydrophobic biochemical probe where high LogP and low solubility are less restrictive.

Drug-likeness Rule of Five Physicochemical property window

Vendor-Specific Positioning: ChemCruz Proteomics Reagent Classification Versus Generic Research Chemicals

N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline is classified and sold by Santa Cruz Biotechnology under the ChemCruz® brand, a product line explicitly positioned for proteomics research, protein-interaction studies, and cell-signaling pathway analysis [1]. The ChemCruz® line encompasses inhibitors, activators, substrates, and specialty biochemicals designed for compatibility with SCBT's primary antibody catalog [1]. The target compound is offered at a research-grade quantity of 500 mg at $284.00 (catalog sc-330953), with the explicit disclaimer: 'For research and laboratory use only. Not for human or veterinary use' . In contrast, generic chemical aggregators list this compound without application-specific curation or quality-tier classification. The ChemCruz® designation indicates that the compound has been selected by SCBT for inclusion in a curated biochemical toolkit, implying a minimum purity specification (≥95% based on analogous ChemCruz product certificates of analysis) and batch-to-batch consistency expected by proteomics end-users, although no independent purity validation data were publicly available at the time of this analysis.

Proteomics Biochemical tool Vendor quality tier

Application Scenarios for N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline (CAS 1040691-45-9) Anchored in Quantitative Differentiation Evidence


Hydrophobic Proteomics Probe: Exploiting High LogP (7.19) for Membrane-Protein Interaction Studies

The compound's predicted ACD/LogP of 7.19 and LogD (pH 7.4) of 6.71 make it one of the most lipophilic members within the SCBT N-[4-(hexyloxy)benzyl]aniline series. In proteomics workflows requiring a small-molecule probe that partitions strongly into lipid bilayers or hydrophobic protein pockets—such as membrane-protein pull-down experiments, lipid-raft isolation protocols, or hydrophobic-interaction chromatography calibration—this compound may serve as a control or bait molecule where high membrane affinity is desired. Its secondary amine provides a single H-bond donor (compared to zero in fully N-alkylated analogs), enabling weak but directional hydrogen-bonding interactions with carbonyl oxygens in protein backbones while maintaining overall hydrophobic character. Researchers should be aware that the high LogP predicts extremely low aqueous solubility (<0.1 µg·mL⁻¹) and strong non-specific binding to plastic surfaces, necessitating the use of glass vials and carrier proteins (e.g., BSA) in assay buffers.

Regioisomeric Selectivity Control in Structure-Activity Relationship (SAR) Studies of N-Benzyl Aniline Derivatives

Given that the target compound (para-phenoxyethoxy) and its ortho-phenoxyethoxy regioisomer (sc-330951; CAS 1040687-42-0) are both available at identical pricing ($284.00/500 mg) from the same vendor , a well-controlled SAR study can systematically probe how the position of the phenoxyethoxy substituent influences a biological readout. In the diarylaniline NNRTI field, the seminal SAR publication by Qian et al. (J Med Chem, 2010) demonstrated that an NH₂ group ortho to the aniline ring is essential for K101 interaction and anti-HIV potency [1]. By testing the para- and ortho-phenoxyethoxy regioisomers side-by-side in any target-binding assay, researchers can determine whether the phenoxyethoxy chain acts merely as a lipophilic bulk substituent or participates in specific polar interactions that are position-dependent. The unobstructed secondary N–H in the para isomer versus the sterically congested N–H in the ortho isomer provides a clean experimental contrast for assessing the contribution of the anime hydrogen to target engagement.

Negative Control Compound for DAAN-Based HIV-1 NNRTI Screening Cascades

The compound's secondary amine structure (N-benzyl-N-aryl) and para-phenoxyethoxy substitution pattern are incompatible with the pharmacophoric requirements of diarylaniline (DAAN) NNRTIs, which demand a primary NH₂ group ortho to the aniline ring for high-affinity hydrogen bonding with K101 in the HIV-1 RT allosteric pocket [1]. This structural mismatch, combined with the compound's LogP of 7.19 (more than 2 log units above the DAAN-optimal ceiling of 5 [2]), makes it a mechanistically justified negative control for antiviral screening assays. When run in parallel with active DAAN leads, a negative result for this compound in an HIV-1 RT enzymatic assay or a cell-based antiviral assay would confirm that observed inhibition by active leads is pharmacophore-specific rather than a consequence of non-specific hydrophobic aggregation or membrane disruption—a well-documented source of false positives in biochemical high-throughput screening.

Scaffold for Medicinal Chemistry Derivatization Aimed at Improving Drug-Likeness

With one Rule-of-Five violation (LogP > 5), a polar surface area of 40 Ų, and 14 freely rotatable bonds , the target compound occupies a physicochemical property space that is chemically tractable but requires optimization for most therapeutic applications. Medicinal chemistry efforts could focus on (i) truncating or replacing the hexyloxy chain with polar-terminated alkyl linkers to reduce LogP below 5, (ii) installing a primary amine on the central phenyl ring to enable K101 H-bonding and convert the scaffold into a bona fide DAAN NNRTI candidate, or (iii) introducing solubilizing groups (carboxylate, morpholine, piperazine) at the phenoxyethoxy terminus. The commercial availability of the compound in 500 mg quantities from a reputable vendor (SCBT sc-330953) provides sufficient material for initial analog synthesis and in vitro pharmacokinetic profiling without the need for a custom synthesis campaign.

Quote Request

Request a Quote for N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.